Tetratriacontaethylene glycol
Description
Tetratriacontaethylene glycol (C₆₈H₁₃₈O₃₅) is a polyethylene glycol (PEG) derivative consisting of 34 repeating ethylene oxide (EO) units. Structurally, it is represented as HO-(CH₂CH₂O)₃₄-CH₂CH₂OH, with a molecular weight of approximately 1,558 g/mol (calculated based on EO unit mass: 44 g/mol × 34 + terminal groups). PEGs are widely used in pharmaceuticals, cosmetics, and industrial applications due to their hydrophilicity, biocompatibility, and tunable physicochemical properties .
Properties
Molecular Formula |
C68H138O35 |
|---|---|
Molecular Weight |
1515.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C68H138O35/c69-1-3-71-5-7-73-9-11-75-13-15-77-17-19-79-21-23-81-25-27-83-29-31-85-33-35-87-37-39-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-65-67-103-68-66-102-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-40-38-88-36-34-86-32-30-84-28-26-82-24-22-80-20-18-78-16-14-76-12-10-74-8-6-72-4-2-70/h69-70H,1-68H2 |
InChI Key |
BPOKBDAASNIQMO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Characteristics
Key Observations :
- Chain Length and Physical State : Smaller PEGs (e.g., ethylene glycol, tetraethylene glycol) are liquids, while longer chains (e.g., PEG 3000) transition to solids. This compound, with 34 EO units, likely exhibits intermediate viscosity or waxy solidity .
- Molecular Weight : Ethylene glycol (62 g/mol) and tetraethylene glycol (194 g/mol) are low-molecular-weight glycols, whereas this compound and PEG 3000 represent mid- to high-range PEGs .
Comparative Insights :
- Pharmaceuticals : PEG 300 and PEG 3000 are critical in drug delivery systems (e.g., PEGylation) to enhance solubility and prolong circulation . This compound’s intermediate chain length may balance drug-loading capacity and release kinetics.
- Industrial Use : Shorter-chain glycols (e.g., ethylene glycol) dominate antifreeze applications, while longer PEGs serve as thickeners or stabilizers .
Q & A
Q. What are the standard methods for synthesizing Tetratriacontaethylene glycol, and how can polymerization reproducibility be ensured?
this compound (a polyethylene glycol, PEG, with 34 ethylene oxide units) is typically synthesized via anionic ring-opening polymerization of ethylene oxide. To ensure reproducibility:
- Strictly control reaction parameters (temperature, initiator purity, and monomer-to-initiator ratio).
- Use size-exclusion chromatography (SEC) to monitor molecular weight distribution and polydispersity .
- Validate chain length via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry .
Q. Which analytical techniques are critical for confirming the molecular weight and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Determines ethylene oxide unit count and end-group functionality.
- Infrared (IR) Spectroscopy : Identifies characteristic ether (C-O-C) and hydroxyl (-OH) stretches.
- SEC with Multi-Angle Light Scattering (MALS) : Measures absolute molecular weight and hydrodynamic radius .
- Karl Fischer Titration : Quantifies residual water content to assess purity .
Q. How should researchers design experiments to study the solvent-dependent conformational behavior of this compound?
- Use polar (e.g., water) and nonpolar solvents (e.g., toluene) to compare solvation effects.
- Employ dynamic light scattering (DLS) to measure aggregation behavior and critical micelle concentration.
- Standardize solvent purity and temperature across trials to minimize variability .
Advanced Research Questions
Q. How can discrepancies in hydrodynamic radius measurements across studies be resolved?
Conflicting data often arise from methodological differences:
- Technique Calibration : Compare SEC-MALS (absolute measurement) with DLS (size estimation) under identical solvent conditions.
- Sample Preparation : Ensure degassing to remove air bubbles that distort DLS readings.
- Data Normalization : Reference against polystyrene or PEG standards with known hydrodynamic properties .
Q. What strategies address batch-to-batch variability in this compound synthesis for pharmaceutical applications?
- Precision Initiators : Use high-purity sodium methoxide or potassium hydroxide to minimize side reactions.
- Post-Synthesis Purification : Apply gradient solvent fractionation to isolate narrow molecular weight ranges.
- Quality Control : Implement orthogonal characterization (e.g., NMR + SEC) for each batch .
Q. How should researchers navigate conflicting toxicological data for long-chain PEGs like this compound?
- Source Evaluation : Prioritize peer-reviewed studies over non-reviewed datasets (e.g., avoid per user guidelines) .
- Dose-Response Analysis : Replicate experiments across cell lines (e.g., hepatic vs. renal) to assess organ-specific toxicity.
- Mechanistic Studies : Use in vitro assays (e.g., mitochondrial toxicity screening) to resolve contradictions in reported cytotoxicity .
Q. What experimental designs mitigate confounding factors in studying this compound’s interactions with lipid bilayers?
- Model Membrane Systems : Use unilamellar vesicles (ULVs) with controlled lipid compositions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and partition coefficients.
- Negative Controls : Include shorter-chain PEGs (e.g., tetraethylene glycol) to isolate chain-length effects .
Methodological Guidance
Q. How can researchers ensure robust statistical analysis of this compound’s rheological properties?
- Replication : Perform triplicate measurements for each viscosity/concentration combination.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Nonparametric Tests : Use Wilcoxon signed-rank tests for non-normal distributions .
Q. What steps are essential for conducting a systematic literature review on this compound’s biomedical applications?
Q. How should researchers validate computational models predicting this compound’s solubility parameters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
